rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Catalog No.
S6457886
CAS No.
2165391-70-6
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3...

CAS Number

2165391-70-6

Product Name

rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

IUPAC Name

tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-4-6-7(5-11)8(6)12/h6-8,12H,4-5H2,1-3H3/t6-,7+,8?

InChI Key

FTWSDBRXBABRTG-DHBOJHSNSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2O

Rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic heterocyclic compound belonging to the family of azabicyclic compounds. It is also referred to as tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate. This compound is characterized by a molecular weight of 223.30 g/mol and has a melting point ranging from 125 to 130°C. It appears as a white crystalline solid that is soluble in polar solvents such as ethanol and methanol, and it is stable under ambient conditions .

Typical of carboxylates and alcohols. The most common reaction involves esterification, where it can react with acids to form esters or with alcohols to yield different alkyl esters. Additionally, it may participate in nucleophilic substitution reactions due to the presence of the hydroxyl group and the carboxylate moiety.

This compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. Studies have shown that it demonstrates antibacterial efficacy against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Pseudomonas aeruginosa. Furthermore, it has antifungal activity against species like Candida albicans and Aspergillus niger. Notably, rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has also been reported to exhibit anticancer effects against various cancer cell lines, including those associated with breast and colon cancers .

The synthesis of rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylic acid with tert-butanol in the presence of an acid catalyst. This process yields a racemic mixture of the compound's enantiomers. Characterization methods such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized product .

Rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may be developed into new antimicrobial or anticancer agents.
  • Agrochemicals: Its antifungal properties could be utilized in agricultural formulations to protect crops from fungal diseases.
  • Materials Science: The compound may serve as a building block for synthesizing novel materials with specific properties.

Research into the interactions of rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate with biological targets has revealed its potential as a muscarinic acetylcholine receptor agonist. Further studies are needed to elucidate its precise mechanisms of action on various biological pathways and its interactions with other cellular components.

Several compounds share structural similarities with rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate:

Compound NameStructure TypeUnique Features
Tert-butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylateBicyclic heterocycleContains an oxygen atom in the bicyclic structure
3-Azabicyclo[3.1.0]hexane-3-carboxylic acidBicyclic heterocycleLacks the tert-butyl group; more polar
Rac-tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexaneBicyclic heterocycleContains an amino group instead of a hydroxyl group

These compounds exhibit varying biological activities and physical properties due to differences in their functional groups and stereochemistry, highlighting the uniqueness of rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate within this class of compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.12084340 g/mol

Monoisotopic Mass

199.12084340 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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